Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based ester derivative characterized by a 1-benzofuran core substituted with:
- A methyl group at position 2.
- A 3-fluorobenzyloxy group at position 4.
- An ethoxycarbonyl moiety at position 3.
Properties
IUPAC Name |
ethyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO4/c1-3-22-19(21)18-12(2)24-17-8-7-15(10-16(17)18)23-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWCXPNIPDWMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the benzofuran family, which is known for various biological properties. The presence of the fluorobenzyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.
Antitumor Activity
Research indicates that benzofuran derivatives, including this compound, possess antitumor properties. A study reported that compounds with similar structures showed cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 2.8 µM against breast cancer cells, indicating potent antitumor activity .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in signaling pathways. For example, benzofuran derivatives have been shown to inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cancer progression and insulin signaling .
Data Table: Biological Activity Overview
| Activity Type | Related Compounds | IC50 Values (µM) | References |
|---|---|---|---|
| Antitumor | Similar benzofuran derivatives | 2.8 | |
| Antimicrobial | Benzofuran analogs | Varies | |
| PTP Inhibition | Benzofuran derivatives | 1.7 - 11.5 |
Case Studies
- Antitumor Efficacy : A study evaluated a series of benzofuran derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications at the benzofuran structure significantly influenced their potency, with some compounds achieving IC50 values below 5 µM against breast cancer cells .
- Antimicrobial Activity : In another investigation, a related compound was tested against various bacterial strains, demonstrating effective inhibition at concentrations ranging from 10 to 20 µg/mL. This suggests that this compound may exhibit similar antimicrobial properties .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s benzyloxy substituent at position 5 distinguishes it from analogs. Key structural differences include:
Key Observations :
- Electronic Effects : The 3-fluorobenzyl group introduces moderate electron-withdrawing effects compared to 4-chloro (stronger electron withdrawal) or acetyloxy (moderate electron withdrawal) groups.
- Steric Influence: Bulky substituents like pentafluorophenoxy-acetoxy may hinder molecular packing, as seen in crystallographic studies of similar benzofurans .
Physicochemical Properties
Data from analogs suggest the following trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
